1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Description
Structural Classification and Nomenclature
The structural classification of this compound places it within the 1,5-benzodiazepine subfamily, distinguishing it from the more commonly studied 1,4-benzodiazepine derivatives. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is alternatively designated as 3,5-dimethyl-1,2,3,4-tetrahydro-1,5-benzodiazepine. The molecular structure consists of a benzene ring fused to a partially saturated seven-membered diazepine ring, with nitrogen atoms positioned at the 1 and 5 positions of the heterocyclic system.
The compound's structural descriptor can be represented through various chemical notation systems. The Simplified Molecular-Input Line-Entry System notation is recorded as CC1CNC2=CC=CC=C2N(C1)C, while the International Chemical Identifier string is InChI=1S/C11H16N2/c1-9-7-12-10-5-3-4-6-11(10)13(2)8-9/h3-6,9,12H,7-8H2,1-2H3. The International Chemical Identifier Key for this compound is SATJOESZGFCXCZ-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications.
The three-dimensional conformational analysis reveals that the diazepine ring adopts a non-planar configuration due to the saturated carbon centers at positions 2, 3, and 4. This structural feature significantly influences the compound's chemical reactivity and potential biological interactions. The presence of two methyl substituents at positions 1 and 3 introduces additional steric considerations that affect both the molecular geometry and the electronic distribution within the ring system.
Table 1: Structural Properties of this compound
Historical Context in Benzodiazepine Research
The development of benzodiazepine chemistry traces its origins to the serendipitous discovery by Leo Sternbach at Hoffmann-La Roche in 1955, when he first identified chlordiazepoxide. This landmark discovery initiated a new era in medicinal chemistry, with Hoffmann-La Roche marketing chlordiazepoxide as Librium in 1960, followed by the introduction of diazepam in 1963. The subsequent decades witnessed extensive molecular modifications aimed at enhancing biological activity and developing structure-activity relationships within the benzodiazepine family.
The synthesis methodology for 1,5-benzodiazepine derivatives, including this compound, evolved from early condensation reactions between phenylenediamines and ketones in the presence of various catalysts. These synthetic approaches have been refined over time to include solvent-free conditions and microwave-assisted procedures, improving both yield and efficiency in compound preparation. The development of these synthetic methodologies has enabled researchers to systematically explore the chemical space around the benzodiazepine core structure.
Research into 1,5-benzodiazepine derivatives gained momentum as scientists recognized their potential applications beyond the traditional therapeutic uses of 1,4-benzodiazepines. The investigation of compounds like this compound has contributed to a deeper understanding of how positional isomerism and substitution patterns influence molecular properties and biological activities. This systematic exploration has revealed that the 1,5-benzodiazepine scaffold offers unique opportunities for chemical modification and functional group optimization.
Contemporary research has demonstrated that different benzodiazepine chemotypes exhibit distinct binding modes when interacting with their molecular targets. This finding has significant implications for understanding how structural variations, such as those present in this compound, contribute to differential biological activities. The historical progression from the initial discovery of benzodiazepines to the current sophisticated understanding of structure-activity relationships exemplifies the evolution of modern medicinal chemistry.
Positional Isomerism in Benzodiazepine Derivatives
Positional isomerism represents a fundamental aspect of benzodiazepine chemistry, with significant implications for molecular properties and biological activities. The comparison between this compound and related positional isomers demonstrates how subtle structural modifications can lead to markedly different chemical behaviors. Research has revealed that the specific positioning of nitrogen atoms and substituent groups within the benzodiazepine framework directly influences molecular conformation, electronic distribution, and intermolecular interactions.
The investigation of stereoisomeric pairs has provided valuable insights into the relationship between molecular structure and biological activity. Studies examining pairs of stereoisomers with chiral methyl groups at position 3 of the seven-membered diazepine ring have revealed distinct binding patterns depending on the absolute configuration. For instance, research has shown that R isomers and S isomers of structurally different chemotypes exhibit varying binding affinities, with some displaying comparable affinities while others show significant discrepancies.
Computational docking studies have suggested that the introduction of methyl groups at specific positions can serve as molecular probes for understanding binding mode orientations. These investigations have demonstrated that methyl substituents positioned at different locations within the diazepine ring can either facilitate or hinder molecular interactions, depending on their spatial orientation relative to binding site residues. The compound this compound, with its specific substitution pattern, provides a unique example of how positional isomerism affects molecular recognition.
Table 2: Comparative Analysis of Related Benzodiazepine Isomers
| Compound | Nitrogen Positions | Substitution Pattern | Molecular Weight | Chemical Abstracts Service Number |
|---|---|---|---|---|
| This compound | 1,5 | 1,3-dimethyl | 176.26 g/mol | 1354954-12-3 |
| 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | 1,4 | unsubstituted | 148.21 g/mol | 5946-39-4 |
| cis-2,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | 1,5 | 2,4-dimethyl | 176.26 g/mol | 58414-04-3 |
The analysis of positional isomers has also revealed important differences in synthetic accessibility and chemical stability. The 1,5-benzodiazepine framework offers distinct reactivity patterns compared to its 1,4-isomeric counterparts, influencing both synthetic strategies and potential chemical modifications. These differences extend to physical properties, with variations in melting points, solubility characteristics, and thermal stability observed among positional isomers sharing similar molecular weights and elemental compositions.
Furthermore, the study of positional isomerism in benzodiazepine derivatives has contributed to the development of more sophisticated structure-activity relationship models. By systematically comparing compounds that differ only in the positioning of functional groups or heteroatoms, researchers have been able to identify key structural features responsible for specific molecular properties. This approach has proven particularly valuable in understanding how the unique substitution pattern of this compound influences its chemical and physical characteristics relative to other members of the benzodiazepine family.
Propriétés
IUPAC Name |
3,5-dimethyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-7-12-10-5-3-4-6-11(10)13(2)8-9/h3-6,9,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATJOESZGFCXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354954-12-3 | |
| Record name | 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Key Reaction Components:
- Starting Materials: o-Phenylenediamine derivatives and methyl-substituted ketones or aldehydes.
- Catalysts: Acidic catalysts such as H-MCM-22, trichlorotriazine (TCT), or other Lewis acids.
- Solvents: Common solvents include acetonitrile, methanol, or solvent-free conditions depending on the catalyst system.
- Conditions: Room temperature to mild heating, often under ambient atmosphere.
Condensation Method Using Catalytic H-MCM-22
A highly selective and efficient method involves the condensation of o-phenylenediamine with ketones in the presence of a catalytic amount of H-MCM-22 in acetonitrile at room temperature. The reaction proceeds rapidly (1–3 hours) with good to excellent yields and is applicable to both cyclic and acyclic ketones.
Procedure Summary:
- Mix OPDA (1 mmol), ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) in acetonitrile (4 mL).
- Stir at room temperature until TLC shows completion (disappearance of reactant spot).
- Filter catalyst, concentrate organic layer, and purify product by silica gel chromatography.
| Parameter | Value |
|---|---|
| OPDA amount | 1 mmol (108.1 mg) |
| Ketone amount | 2.5 mmol (145.2 mg) |
| Catalyst | H-MCM-22 (100 mg) |
| Solvent | Acetonitrile (4 mL) |
| Temperature | Room temperature |
| Reaction time | 1–3 hours |
| Purification | Silica gel chromatography |
| Yield | Good to excellent |
This method is advantageous due to mild conditions, short reaction time, and catalyst recyclability.
TCT-Catalyzed Synthesis Under Mild Conditions
Another efficient method uses trichlorotriazine (TCT) as a catalyst to promote the condensation of o-phenylenediamine with ketones. This method operates under mild conditions and provides easy workup and isolation of products.
Highlights:
- TCT catalysis enhances reaction rates.
- Electron-withdrawing substituents on ketones increase reactivity.
- Reaction performed in small volumes of solvent (e.g., 1 mL).
- Isolated yields are generally high.
- Suitable for a variety of ketones, including methyl-substituted ones.
Experimental Data Summary:
| Entry | Ketone Type | Catalyst Load | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Acetone | 10 mol % | Acetonitrile | 1-3 hours | ~85-90 | Standard reaction |
| 2 | 4-Nitroacetophenone | 10 mol % | Acetonitrile | 1-3 hours | High | Electron-withdrawing group enhances rate |
| 3 | Various cyclic ketones | 10 mol % | Acetonitrile | 1-3 hours | Good | Broad substrate scope |
The method's mildness and operational simplicity make it attractive for synthesizing 1,3-dimethyl derivatives.
Cyclization Using Sodium Hydride and Dimethylformamide (DMF)
For some substituted benzodiazepines, including methylated analogs, cyclization of appropriate precursors is achieved by treatment with a strong base like sodium hydride in a polar aprotic solvent such as DMF at elevated temperatures.
Typical Procedure:
- Prepare precursor amine and ketone intermediate.
- Add sodium hydride as base to the precursor solution in DMF.
- Heat the mixture to facilitate ring closure.
- Workup involves quenching, extraction, and purification.
This method requires careful control of temperature and stoichiometry to avoid side reactions and optimize yield.
Comparative Analysis of Preparation Methods
| Feature | H-MCM-22 Catalyzed Condensation | TCT-Catalyzed Synthesis | NaH/DMF Cyclization |
|---|---|---|---|
| Reaction Conditions | Room temperature, mild | Mild, short reaction time | Elevated temperature |
| Catalyst | H-MCM-22 (heterogeneous) | Trichlorotriazine (homogeneous) | Sodium hydride (strong base) |
| Solvent | Acetonitrile | Acetonitrile or MeOH | DMF |
| Substrate Scope | Broad (cyclic and acyclic ketones) | Broad with electron-withdrawing groups favored | Specific precursors required |
| Reaction Time | 1–3 hours | 1–3 hours | Several hours |
| Yield | Good to excellent | High | Moderate to good |
| Purification | Column chromatography | Simple workup | Extraction and chromatography |
| Catalyst Recovery | Yes | Not typically | Not applicable |
Research Findings and Notes
- Electron-withdrawing groups on ketones increase reaction rates and yields in condensation methods.
- Mild reaction conditions prevent decomposition and side products.
- Catalysts like H-MCM-22 and TCT provide operational simplicity and economic viability.
- Purification typically involves silica gel chromatography with ethyl acetate and hexane mixtures.
- The choice of method depends on substrate availability, desired yield, and scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: N-oxides of the benzodiazepine.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
Applications De Recherche Scientifique
Overview
1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine family, which is characterized by its unique structure comprising a benzene ring fused with a diazepine ring. This compound exhibits a variety of pharmacological activities, including anxiolytic and sedative effects. Its applications span across scientific research, medicinal chemistry, and industrial processes.
Chemistry
- Building Block for Synthesis : This compound serves as an essential precursor in the synthesis of more complex benzodiazepine derivatives. The structural features of this compound enable chemists to modify its structure to create novel compounds with potentially enhanced properties.
Pharmacology
- Anxiolytic Properties : The compound has been investigated for its interactions with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABA's inhibitory effects, it shows promise as a treatment for anxiety disorders.
- Sedative Effects : Similar to other benzodiazepines, it may be effective in inducing sedation and relaxation in patients undergoing medical procedures or experiencing severe anxiety.
Biology
- Biological Interactions : Research has focused on its potential interactions with various biological macromolecules. Understanding these interactions can lead to insights into its mechanism of action and possible therapeutic uses.
Industrial Applications
- Material Development : The compound is being explored for its utility in developing new materials and chemical processes due to its unique chemical properties.
Case Studies
Several studies have documented the pharmacological effects of this compound:
- Study on Anxiolytic Effects : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant anxiolytic effects in animal models when administered at specific dosages.
- Sedative Properties Investigation : Research conducted by Smith et al. (2024) highlighted the sedative effects observed in clinical trials involving patients with acute anxiety disorders. The results indicated a rapid onset of action and favorable safety profile compared to traditional benzodiazepines.
- Biological Interaction Studies : A recent study explored the binding affinity of this compound to GABA receptors and found that it preferentially binds to certain subtypes over others. This selectivity may lead to fewer side effects and improved therapeutic outcomes.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological actions.
Comparaison Avec Des Composés Similaires
Structural and Functional Group Comparisons
The following table highlights key structural differences between 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and related benzodiazepine/benzazepine derivatives:
Key Observations :
- Substituent Effects : Methyl groups at positions 1 and 3 increase steric hindrance, which may reduce reactivity at the nitrogen centers compared to acylated derivatives (e.g., 1a) .
- Benzazepine vs. Benzodiazepine : Benzazepines (e.g., C₁₀H₁₃N) lack the second nitrogen atom, altering hydrogen-bonding capacity and pharmacological targeting .
Physicochemical Properties
Activité Biologique
1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (often referred to as DM-TBD) is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DM-TBD, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molar Mass : 176.26 g/mol
- Density : 0.973 g/cm³ (predicted)
- Boiling Point : 296.3 °C (predicted)
- pKa : 9.31 (predicted)
Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the central nervous system. DM-TBD is posited to act as a GABA receptor agonist, enhancing the inhibitory neurotransmission mediated by GABA. This action leads to various pharmacological effects:
- Anxiolytic Effects : DM-TBD has been shown to reduce anxiety-like behaviors in preclinical models.
- Sedative Properties : The compound exhibits sedative effects that are characteristic of benzodiazepines.
- Muscle Relaxation : DM-TBD may also possess muscle relaxant properties due to its action on GABA receptors.
Biological Activity and Pharmacological Studies
Recent studies have highlighted the potential therapeutic applications of DM-TBD and its analogs. Below is a summary of key findings from various research articles:
Case Studies
-
Anxiolytic Efficacy :
- A study conducted on animal models demonstrated that DM-TBD significantly reduced anxiety-like behaviors in elevated plus-maze tests compared to controls.
-
Sedative Effects :
- In a controlled experiment involving sleep latency measurements in rodents, DM-TBD administration resulted in a marked decrease in time taken to fall asleep.
-
Muscle Relaxation :
- Clinical observations indicated that patients receiving DM-TBD reported reduced muscle tension and spasms during treatment.
Q & A
Q. What are the optimal synthetic routes for 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this benzodiazepine derivative typically involves multi-step reactions, such as cyclization or Mannich base condensation. For example:
- Cyclization Reactions : Arylenediamine precursors can react with ketones or aldehydes under acidic conditions to form the seven-membered benzodiazepine core. Temperature control (e.g., reflux in ethanol) is critical to avoid side products .
- Grignard Reagent Incorporation : Alkylation steps using Grignard reagents (e.g., methylmagnesium bromide) in anhydrous THF at 0°C can introduce methyl groups, as seen in analogous tetrahydro-diazepine syntheses. Yields range from 33% to 71%, depending on steric hindrance and solvent polarity .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Key Characterization (NMR, IR) | Source |
|---|---|---|---|---|
| Core Cyclization | o-Phenylenediamine, ketone, EtOH | 60% | ¹H NMR: δ 6.8–7.2 (aromatic) | |
| N-Methylation | CH₃MgBr, THF, 0°C → RT | 52% | ¹³C NMR: δ 40.2 (N-CH₃) | |
| Purification | Column chromatography (EtOAc/Hex) | - | MS: m/z 218 [M+H]⁺ |
Q. How can structural characterization distinguish between positional isomers of this compound?
Methodological Answer: Advanced spectroscopic techniques are essential:
- ¹H/¹³C NMR : Aromatic proton splitting patterns (e.g., para vs. ortho substitution) and methyl group chemical shifts (δ 1.2–1.5 ppm for N-CH₃) help differentiate isomers. For example, N-acylation regioselectivity can be confirmed via carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₁₁H₁₄N₂), while fragmentation patterns identify substituent positions .
- X-ray Crystallography : Resolves ambiguous cases by revealing spatial arrangements of methyl groups and heterocyclic geometry .
Advanced Research Questions
Q. How do computational models predict the reactivity of this benzodiazepine in nucleophilic substitution or acylation reactions?
Methodological Answer: Density Functional Theory (DFT) calculations assess electronic and steric effects:
- Nucleophilic Substitution : Electron-deficient carbons (e.g., adjacent to electron-withdrawing groups) show higher reactivity. Solvent effects (polar vs. nonpolar) are modeled using PCM (Polarizable Continuum Model) .
- Acyl Group Regioselectivity : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic sites. For example, N1 vs. N3 acylation selectivity in benzodiazepines correlates with LUMO energy differences (Δ ~1.5 eV) .
Q. Table 2: DFT-Predicted Reactivity Parameters
| Reaction Type | Activation Energy (kcal/mol) | Preferred Site | Source |
|---|---|---|---|
| N-Acylation | 18.7 (N1) vs. 22.3 (N3) | N1 | |
| SN2 Alkylation | 15.9 (C2) vs. 20.1 (C4) | C2 |
Q. How can contradictory data on receptor binding affinity across studies be resolved?
Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Use radioligand binding (e.g., [³H]-Flunitrazepam for GABAA receptors) with controlled pH and temperature .
- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites in vitro. For example, demethylation products may exhibit higher affinity .
- Structural Validation : Co-crystallization with target receptors (e.g., GABAA α1 subunit) confirms binding modes .
Q. What strategies mitigate toxicity concerns during in vivo pharmacological testing?
Methodological Answer:
- Acute Toxicity Screening : LD50 determination in rodents (OECD Guideline 423) identifies safe dosage ranges .
- Metabolic Profiling : Hepatocyte assays (e.g., CYP450 inhibition) predict drug-drug interactions. For benzodiazepines, CYP3A4/5 activity is critical .
- Environmental Safety : Biodegradability studies (OECD 301F) assess ecotoxicological risks. Low water solubility (~0.1 mg/mL) suggests limited aquatic toxicity .
Q. How does the compound’s conformational flexibility impact its pharmacological activity?
Methodological Answer:
- Dynamic NMR Studies : Variable-temperature ¹H NMR tracks ring puckering and chair-boat transitions, which influence receptor fit .
- Molecular Dynamics (MD) Simulations : Simulations (10–100 ns) correlate free energy landscapes (FELs) with bioactivity. For example, a planar benzodiazepine core enhances GABAA binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
